molecular formula Al8Ni5 B14305521 CID 78061022

CID 78061022

Cat. No.: B14305521
M. Wt: 509.32 g/mol
InChI Key: WYFKABXHDCESTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 78061022 (PubChem Compound Identifier 78061022) is a chemical entity registered in the PubChem database. PubChem entries typically include molecular formulas, spectral data, and biological activity profiles, though such granular data for this compound are absent in the provided materials. Researchers should consult primary PubChem records or specialized databases (e.g., ChEMBL, ChemSpider) for its full characterization .

Properties

Molecular Formula

Al8Ni5

Molecular Weight

509.32 g/mol

InChI

InChI=1S/8Al.5Ni

InChI Key

WYFKABXHDCESTE-UHFFFAOYSA-N

Canonical SMILES

[Al].[Al].[Al].[Al].[Al].[Al].[Al].[Al].[Ni].[Ni].[Ni].[Ni].[Ni]

Origin of Product

United States

Preparation Methods

The preparation methods for CID 78061022 involve specific synthetic routes and reaction conditions. These methods are designed to ensure high purity and yield of the compound. The industrial production methods may include large-scale synthesis techniques that optimize the reaction conditions for commercial viability.

Chemical Reactions Analysis

CID 78061022 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are tailored to achieve specific transformations. The major products formed from these reactions depend on the nature of the reagents and the reaction conditions employed.

Scientific Research Applications

CID 78061022 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be studied for its interactions with biological molecules. In medicine, it could be explored for its potential therapeutic effects. In industry, the compound might be utilized in the production of materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of CID 78061022 involves its interaction with specific molecular targets and pathways

Comparison with Similar Compounds

Structural Analogues

The evidence highlights oscillatoxin derivatives (e.g., CID 101283546, CID 185389) as examples of structurally complex natural products (Figure 1 in ).

Table 1: Key Structural and Functional Parameters of Hypothetical Analogues
Parameter CID 78061022* Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389)
Molecular Formula Not Available C₃₂H₄₄O₈ C₃₃H₄₆O₈
Molecular Weight (g/mol) Not Available 568.7 582.7
Key Functional Groups Not Available Epoxide, Lactone Methylated Epoxide, Lactone
Biological Activity Not Available Cytotoxic, Antiproliferative Enhanced Membrane Permeability

*Specific data for this compound require external validation.

Pharmacokinetic and Toxicological Profiles

and emphasize parameters such as solubility, metabolic stability (e.g., CYP inhibition), and toxicity for related compounds. For example:

  • CID 57416287 (CAS 1254115-23-5): Exhibits low BBB permeability and P-gp substrate activity, critical for CNS drug design .
  • CID 57892468 (CAS 899809-61-1): Demonstrates high GI absorption and CYP1A2 inhibition, suggesting drug-drug interaction risks .

Without direct data for this compound, researchers must prioritize in silico modeling (e.g., QSAR, molecular docking) or experimental assays to predict its ADMET properties .

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